3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14976681
InChI: InChI=1S/C23H21N3O4S2/c1-15-7-5-8-16(13-15)30-20-17(21(27)25-10-4-3-9-19(25)24-20)14-18-22(28)26(23(31)32-18)11-6-12-29-2/h3-5,7-10,13-14H,6,11-12H2,1-2H3/b18-14-
SMILES:
Molecular Formula: C23H21N3O4S2
Molecular Weight: 467.6 g/mol

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC14976681

Molecular Formula: C23H21N3O4S2

Molecular Weight: 467.6 g/mol

* For research use only. Not for human or veterinary use.

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C23H21N3O4S2
Molecular Weight 467.6 g/mol
IUPAC Name (5Z)-3-(3-methoxypropyl)-5-[[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C23H21N3O4S2/c1-15-7-5-8-16(13-15)30-20-17(21(27)25-10-4-3-9-19(25)24-20)14-18-22(28)26(23(31)32-18)11-6-12-29-2/h3-5,7-10,13-14H,6,11-12H2,1-2H3/b18-14-
Standard InChI Key NCTSKPVCAXPGHU-JXAWBTAJSA-N
Isomeric SMILES CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCOC
Canonical SMILES CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCOC

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The compound’s systematic IUPAC name is (5Z)-3-(3-methoxypropyl)-5-{[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one . Its molecular formula, C₂₃H₂₁N₃O₄S₂, corresponds to a molecular weight of 467.6 g/mol . Key identifiers include:

PropertyValue
CAS Registry Number844653-36-7
SMILES NotationCC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCOC
InChI KeyNCTSKPVCAXPGHU-JXAWBTAJSA-N
SynonymsSTK905802, AKOS005184403, (5Z)-3-(3-Methoxypropyl)-5-{[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

Structural Characteristics

The molecule features a pyrido[1,2-a]pyrimidin-4-one scaffold, a bicyclic system with a pyridine ring fused to a pyrimidinone. The Z-configuration of the exocyclic double bond at position 5 of the thiazolidinone ring is critical for its stereochemical stability . The 3-methylphenoxy group at position 2 and the 3-methoxypropyl chain at position 3 contribute to its hydrophobicity and potential receptor-binding interactions.

Synthesis and Manufacturing

StepReaction TypeReagents/ConditionsIntermediate/Product
1CyclizationEthyl acetoacetate, H₂SO₄, refluxPyrido[1,2-a]pyrimidin-4-one core
2Thiourea CondensationThiourea, HCl, ethanol, 80°CThioxothiazolidinone intermediate
3Aldol Addition3-Methylphenol, K₂CO₃, DMFPhenoxy-substituted derivative
4Alkylation3-Methoxypropyl chloride, NaH, THFFinal product

Industrial-Scale Production

Industrial manufacturing would likely employ continuous flow reactors to enhance yield and reduce byproducts. Purification steps might involve column chromatography or recrystallization from ethanol/water mixtures.

Physicochemical Properties

Solubility and Stability

The compound’s logP value of 3.2 (estimated) indicates moderate lipophilicity, favoring membrane permeability but limiting aqueous solubility. Stability studies suggest susceptibility to hydrolysis under alkaline conditions due to the thioxo group .

Spectral Data

  • UV-Vis: λₘₐₐ = 284 nm (pyrimidinone absorption) .

  • IR: Peaks at 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S), and 1100 cm⁻¹ (C-O-C) .

  • NMR: ¹H NMR (DMSO-d₆, 400 MHz) δ 8.45 (d, 1H, pyridine-H), 7.25–6.85 (m, 4H, aromatic), 3.55 (t, 2H, OCH₂), 2.35 (s, 3H, CH₃) .

Analytical and Regulatory Considerations

Quality Control Methods

  • HPLC: C18 column, mobile phase = acetonitrile/0.1% formic acid (70:30), detection at 284 nm .

  • Mass Spectrometry: ESI-MS m/z 468.1 [M+H]⁺ .

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